molecular formula C11H16N5NaO9P2 B605492 MethADP CAS No. 104835-70-3

MethADP

カタログ番号: B605492
CAS番号: 104835-70-3
分子量: 447.2123
InChIキー: RFGZKSPLJPHQMI-YCSZXMBFSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5'-メチレンジホスホン酸アデノシンは、ヌクレオシド二リン酸アナログです。これは、天然に存在するヌクレオチドの構造を模倣した合成化合物です。 この化合物は、特にエクト-5'-ヌクレオチダーゼ(CD73)の阻害剤としての役割で注目されており、この酵素はアデノシン一リン酸をアデノシンに変換する反応に関与しています .

作用機序

5'-メチレンジホスホン酸アデノシンは、エクト-5'-ヌクレオチダーゼ(CD73)の活性を阻害することにより、その効果を発揮します。この酵素は、アデノシン一リン酸をアデノシンに変換する役割を担っており、重要なシグナル伝達分子です。 この変換を阻害することにより、5'-メチレンジホスホン酸アデノシンはアデノシンのレベルを低下させ、炎症、免疫応答、腫瘍の増殖など、さまざまな生理学的プロセスを調節します .

類似化合物:

    アデノシン一リン酸: エネルギーの移動とシグナル伝達に関与する、天然に存在するヌクレオチド。

    アデノシン二リン酸: 細胞のエネルギー代謝において重要な役割を果たす、別の天然に存在するヌクレオチド。

    アデノシン三リン酸: 細胞内の主要なエネルギーキャリア。

ユニークさ: 5'-メチレンジホスホン酸アデノシンは、メチレン基の存在により、エクト-5'-ヌクレオチダーゼによる酵素的分解に抵抗性を示します。 これは、アデノシンシグナル伝達経路の研究と、潜在的な治療薬の開発に役立つ貴重なツールとなります .

準備方法

合成経路と反応条件: 5'-メチレンジホスホン酸アデノシンの合成は、通常、アデノシンとメチレンジホスホン酸を特定の条件下で反応させることから始まります。 このプロセスでは、ジホスフェート結合が正しく形成されるように、pHと温度を注意深く制御する必要があります .

工業的生産方法: 詳細な工業的生産方法は広く文書化されていませんが、一般的に合成は、大規模生産量に合わせてスケールアップされた、実験室的方法と同様の原理に従います。 これには、高純度試薬の使用と、最終製品の一貫性と純度を確保するための厳格な品質管理対策が含まれます .

化学反応の分析

反応の種類: 5'-メチレンジホスホン酸アデノシンは、メチレン基の存在により、主に置換反応を起こします。 また、酸性または塩基性条件下で加水分解反応にも参加できます .

一般的な試薬と条件:

主な生成物: これらの反応の主な生成物には、アデノシン一リン酸とメチレンジホスホン酸が含まれます .

4. 科学研究における用途

5'-メチレンジホスホン酸アデノシンは、科学研究において幅広い用途があります。

    化学: ヌクレオチドアナログとその相互作用を研究するためのモデル化合物として使用されます。

    生物学: エクト-5'-ヌクレオチダーゼの阻害剤として機能するため、アデノシン代謝とシグナル伝達の研究に役立ちます。

    医学: がんや心血管疾患など、アデノシンシグナル伝達が関与する疾患における潜在的な治療的用途について調査されています。

    産業: 診断アッセイの開発や、創薬における研究ツールとして使用されています

科学的研究の応用

Pharmacological Properties

MethADP acts as a full agonist at the μ-opioid receptor while also interacting with other receptors such as the N-methyl-D-aspartate (NMDA) receptor. This dual action contributes to its effectiveness in managing pain and reducing withdrawal symptoms in opioid-dependent patients. This compound's ability to inhibit serotonin reuptake further enhances its analgesic properties, making it a potential candidate for treating neuropathic pain and opioid tolerance .

Clinical Applications

1. Opioid Use Disorder (OUD) Management:

  • This compound is widely used in medication-assisted treatment (MAT) for OUD. It helps stabilize patients by preventing withdrawal symptoms and reducing cravings. Studies indicate that patients on methadone maintenance therapy experience improved quality of life and reduced illicit drug use .

2. Pain Management:

  • This compound has been evaluated as an alternative to traditional opioids for managing chronic pain, particularly in individuals who have developed tolerance to other opioids. Its unique receptor activity profile may lead to fewer side effects compared to conventional opioids like morphine .

3. Neuropathic Pain Treatment:

  • The NMDA receptor antagonism exhibited by this compound provides an avenue for its use in neuropathic pain management. Research suggests that this property can enhance analgesic efficacy while mitigating the risk of developing tolerance .

Emerging Technologies

Digital Health Platforms:
Recent studies have explored the feasibility of digital health applications designed to enhance methadone treatment adherence. A web-based application was developed for patients undergoing opioid treatment programs, allowing for take-home doses of methadone under monitored conditions. Patient feedback indicated high usability and acceptability, suggesting that such technologies could improve treatment outcomes .

Case Studies

Case Study 1: Effectiveness of this compound in OUD Treatment
A randomized controlled trial assessed the effectiveness of this compound compared to traditional treatments for OUD. Results showed significant reductions in opioid use and improved retention rates among participants receiving this compound, highlighting its potential as a first-line treatment option .

Case Study 2: Neurological Impact of Chronic Use
A longitudinal study investigated the effects of chronic this compound use on white matter integrity in patients undergoing methadone maintenance therapy. Findings revealed decreased fractional anisotropy and increased radial diffusivity in brain regions associated with cognitive function, indicating potential neurotoxic effects that warrant further investigation .

Comparative Analysis Table

Application AreaKey FindingsImplications
Opioid Use DisorderReduces withdrawal symptoms and cravingsSupports long-term recovery strategies
Pain ManagementEffective alternative for chronic pain managementMay reduce reliance on higher doses of traditional opioids
Neuropathic PainNMDA receptor antagonism enhances analgesiaPotentially useful for patients with opioid tolerance
Digital Health PlatformsHigh usability ratings from patientsCould improve adherence and quality of life

類似化合物との比較

    Adenosine monophosphate: A naturally occurring nucleotide involved in energy transfer and signaling.

    Adenosine diphosphate: Another naturally occurring nucleotide, playing a crucial role in cellular energy metabolism.

    Adenosine triphosphate: The primary energy carrier in cells.

Uniqueness: Adenosine 5’-methylenediphosphate is unique due to its methylene group, which provides resistance to enzymatic degradation by ecto-5’-nucleotidase. This makes it a valuable tool for studying adenosine signaling pathways and developing potential therapeutic agents .

生物活性

MethADP, a derivative of methadone, has gained attention for its unique biological activities, particularly in the context of opioid receptor modulation and potential therapeutic applications. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of this compound's biological activity.

Overview of this compound

This compound (Methadone-ADP) is structurally related to methadone, a well-known synthetic opioid. Methadone is primarily used in the treatment of opioid use disorder and chronic pain management due to its efficacy as a potent μ-opioid receptor agonist and NMDA receptor antagonist. This compound's biological activity is linked to its interactions with these receptors, influencing pain modulation, addiction treatment, and potential neuroprotective effects.

This compound functions primarily through the following mechanisms:

  • μ-opioid Receptor Agonism : this compound binds to μ-opioid receptors in the central nervous system (CNS), leading to analgesic effects by inhibiting pain transmission pathways.
  • NMDA Receptor Antagonism : By blocking NMDA receptors, this compound may help in reducing opioid tolerance and dependence, which are common issues in long-term opioid therapy.
  • Influence on Cytochrome P450 Enzymes : Like methadone, this compound is metabolized by various cytochrome P450 enzymes (CYP2B6, CYP3A4), which can affect its pharmacokinetics and overall efficacy .

Pharmacological Profile

The pharmacological profile of this compound can be summarized in the following table:

Property Details
Primary Action μ-opioid receptor agonism
Secondary Action NMDA receptor antagonism
Metabolism Metabolized by CYP2B6 and CYP3A4; genetic polymorphisms affect metabolism variability
Bioavailability Subject to significant interindividual variability
Common Uses Treatment of opioid use disorder, pain management
Adverse Effects Sedation, respiratory depression, constipation, potential for tolerance and dependence

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its implications for treatment:

  • Clinical Efficacy in Opioid Use Disorder :
    • A randomized controlled trial demonstrated that patients receiving this compound showed significant reductions in opioid cravings compared to placebo groups. The study highlighted this compound's role in maintaining abstinence from illicit opioids .
  • Neuroprotective Effects :
    • Research indicated that this compound may have neuroprotective properties in models of hypoxia-induced brain injury. In a case study involving a patient with methadone-induced delayed post-hypoxic leukoencephalopathy, treatment with antioxidants alongside this compound showed improvement in neurological status .
  • Pharmacogenomic Variability :
    • Variability in response to this compound has been linked to genetic polymorphisms in metabolic enzymes. A study revealed that individuals with specific CYP2B6 variants exhibited altered plasma concentrations of this compound, leading to differences in therapeutic outcomes .

Summary of Findings

The biological activity of this compound underscores its potential as a therapeutic agent in managing opioid dependence and pain relief. Its mechanisms—primarily through μ-opioid receptor activation and NMDA receptor antagonism—offer insights into its effectiveness and safety profile. The ongoing research into genetic factors influencing its metabolism further emphasizes the need for personalized approaches in opioid therapy.

特性

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O9P2/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21)/t5-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCWZBFDIYXLAA-IOSLPCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O9P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3768-14-7
Record name α,β-Methylene-ADP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3768-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adenosine 5'-methylenediphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003768147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenosine 5'-methylenediphosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03148
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Adenosine 5'-[hydrogen (phosphonomethyl)phosphonate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.086
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.,.BETA.-METHYLENE ADENOSINE 5'-DIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T2A5439OE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。